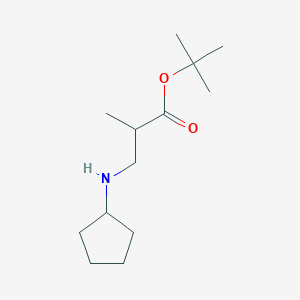

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate

描述

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate is a sterically hindered ester compound featuring a cyclopentylamino substituent attached to a methylpropanoate backbone. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the cyclopentylamino moiety introduces rigidity and hydrophobicity, which are advantageous in medicinal chemistry for modulating target interactions. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules, given the prevalence of cyclopentylamino groups in enzyme inhibitors (e.g., PCSK9 inhibitors) .

属性

IUPAC Name |

tert-butyl 3-(cyclopentylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-10(12(15)16-13(2,3)4)9-14-11-7-5-6-8-11/h10-11,14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHKVMSWNAZYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclopentylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free condition to achieve the esterification .

Industrial Production Methods

In an industrial setting, the synthesis of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

化学反应分析

Types of Reactions

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are alcohols.

Substitution: The major products are substituted esters and amines.

科学研究应用

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules

作用机制

The mechanism of action of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

相似化合物的比较

Table 1: Comparative Analysis of tert-Butyl Amino Esters

*Calculated based on molecular formula (C13H25NO2). †Calculated for free base (hydrochloride adds ~36.46 g/mol).

Substituent Impact on Physicochemical Properties

- Dimethoxyethylamino Group: The polar dimethoxyethyl chain improves aqueous solubility compared to cyclopentyl, making it suitable for formulations requiring enhanced bioavailability .

- Furan-2-ylmethylamino Group: The aromatic furan ring enables π-π stacking interactions, useful in designing heterocyclic drug candidates .

- Amino Hydrochloride: The ionic nature of the hydrochloride salt enhances crystallinity and stability, facilitating purification and storage .

Research Findings and Challenges

- Stability and Reactivity: The tert-butyl group in all analogs confers stability, but the cyclopentylamino substituent may reduce reactivity in certain coupling reactions due to steric hindrance.

- Biological Activity: While cyclopentylamino groups are linked to enzyme inhibition, specific data on tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate’s activity remain sparse, necessitating further study.

- Synthetic Scalability: High-purity analogs (e.g., ≥97% purity in ) suggest scalable processes, but cyclopentylamino derivatives may require specialized purification techniques .

生物活性

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group and a cyclopentylamino moiety, this compound is being studied for its applications in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate, supported by data tables and research findings.

The molecular formula of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate is C13H23N O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which influence its biological activity.

Types of Reactions

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate. | Carboxylic acids and ketones |

| Reduction | Achieved using lithium aluminum hydride. | Alcohols |

| Substitution | Nucleophilic substitution at the ester group. | Substituted esters and amines |

The mechanism of action for tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate involves its interaction with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or an activator of these targets, modulating their activity and impacting various biochemical pathways. The exact mechanism may vary based on the context in which the compound is utilized.

Biological Activities

Research indicates that tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate exhibits several biological activities:

- Antibacterial Activity : Compounds similar to tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate have shown efficacy against various bacterial strains.

- Antifungal Activity : Studies involving related compounds have demonstrated antifungal properties against strains like Trichophyton mentagrophytes and Trichophyton rubrum using disk diffusion methods .

Case Studies

- Antifungal Efficacy : A comparative study was conducted on the antifungal activity of Butenafine and its CF₃-cyclobutane analogues against fungal strains. While the original drug showed slightly higher potency, modifications to the structure provided insights into the relationship between chemical structure and biological activity .

- Metabolic Stability : Research has shown that replacing the tert-butyl group with trifluoromethyl groups can enhance metabolic stability in vitro. This modification leads to a significant increase in half-life during metabolic processes, suggesting potential improvements in pharmacokinetics for drug development .

Comparative Analysis with Similar Compounds

The biological activities of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate can be compared with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl 4-(cyclohexylamino)-2-methylbutanoate | C15H29N O2 | Larger cyclohexane ring; potential for different activity |

| tert-Butyl 3-(pyrrolidinyl)-2-methylpropanoate | C13H25N O2 | Contains a pyrrolidine ring; may exhibit different pharmacological profiles |

| tert-Butyl 3-(phenylethylamino)-2-methylpropanoate | C17H29N O2 | Features a phenylethyl group; potentially more lipophilic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。